Tris(dimethylsiloxy)ethoxysilane

Description

An Overview of Organosilane and Organosiloxane Chemistry in Contemporary Materials

Organosilanes are a class of organosilicon compounds with the general formula SiR4, where 'R' can be a variety of organic groups. wikipedia.org These hybrid molecules, featuring both organic and inorganic structural elements, have garnered significant attention for their versatile properties and wide range of applications. researchgate.netspast.org The chemistry of organosilanes is largely defined by the presence of hydrolyzable groups, such as alkoxy groups, which can undergo hydrolysis and condensation reactions to form robust siloxane (Si-O-Si) bonds. researchgate.netspast.org This process is the foundation for the synthesis of silicones, which are polysiloxanes with organic substituents. mdpi.com

The resulting organosiloxane materials exhibit a unique combination of properties, including high thermal stability, chemical inertness, and flexibility, making them invaluable in numerous applications. sigmaaldrich.comwikipedia.org These range from adhesives and sealants to advanced coatings and biomedical devices. sigmaaldrich.comsigmaaldrich.com The ability to modify the organic functional groups attached to the silicon atoms allows for the fine-tuning of the material's properties to suit specific needs. mdpi.com

The Significance of Alkoxysilane Precursors in Controlled Material Synthesis

Alkoxysilanes, a subgroup of organosilanes containing one or more alkoxy groups (e.g., methoxy, ethoxy), are crucial precursors in the synthesis of a wide array of silicon-based materials. mdpi.comsigmaaldrich.com Their importance lies in the sol-gel process, a versatile method for creating solids from a chemical solution. mdpi.com This process involves the hydrolysis of the alkoxysilane precursors, followed by a condensation reaction. mdpi.com

The kinetics of these reactions are influenced by several factors, including pH, temperature, solvent, and the concentration of the reactants. mdpi.comnih.gov By carefully controlling these parameters, scientists can precisely manipulate the structure and properties of the final material. acs.org This level of control is essential for producing materials with desired characteristics, such as specific porosity, surface area, and mechanical strength. The ability to introduce various organic functionalities through the R group in R-alkoxysilanes further expands the possibilities for creating tailored materials. mdpi.com

Positioning of Tris(dimethylsiloxy)ethoxysilane within the Architecture of Branched Siloxane Materials

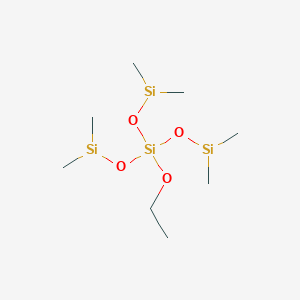

This compound stands out as a key building block in the creation of branched siloxane materials. utexas.eduresearchgate.net Unlike linear siloxanes, which consist of a straight chain of repeating Si-O units, branched siloxanes have a more complex, three-dimensional structure. wikipedia.orgresearchgate.net This branching is achieved by using precursors like this compound, which has a central silicon atom bonded to three dimethylsiloxy groups and one ethoxy group.

The presence of the hydrolyzable ethoxy group allows for the integration of this molecule into a growing siloxane network through condensation reactions. The three dimethylsiloxy groups, on the other hand, create the characteristic branched structure. This specific architecture imparts unique properties to the resulting materials, such as altered viscosity and viscoelastic behavior, which are highly desirable in applications like specialized oils and precursors for controlled network polymers. researchgate.net The controlled synthesis of such branched structures is an active area of research, with techniques like the Piers-Rubinsztajn reaction being employed to achieve well-defined silicone polymers. researchgate.net

| Property | Value |

| Molecular Mass | 298.63 g/mol |

| Appearance | Clear liquid |

| Boiling Point | 108 - 109 °C @ 40 mm Hg |

| Flash Point | 62 °C |

| Relative Density | 0.834 |

| Refractive Index | 1.5875 |

| Solubility | Insoluble in water |

| VOC Content | 100% |

| Table 1: Physical and Chemical Properties of this compound gelest.com |

Properties

Molecular Formula |

C8H23O4Si4 |

|---|---|

Molecular Weight |

295.61 g/mol |

InChI |

InChI=1S/C8H23O4Si4/c1-8-9-16(10-13(2)3,11-14(4)5)12-15(6)7/h8H2,1-7H3 |

InChI Key |

NIRMDGAQUGTBCU-UHFFFAOYSA-N |

SMILES |

CCO[Si](O[Si](C)C)(O[Si](C)C)O[Si](C)C |

Canonical SMILES |

CCO[Si](O[Si](C)C)(O[Si](C)C)O[Si](C)C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Kinetics of Tris Dimethylsiloxy Ethoxysilane

Established Synthetic Routes for Tris(dimethylsiloxy)ethoxysilane

The synthesis of this compound, while not extensively detailed in publicly available literature, can be inferred from established principles of siloxane chemistry. A plausible and common approach involves the controlled hydrolysis and condensation of suitable precursors. One such method is the reaction of a tri-functional silane (B1218182) with a monofunctional silanol (B1196071).

A general synthetic scheme can be envisioned through the reaction of trichloroethoxysilane with three equivalents of dimethylsilanol in the presence of a hydrogen chloride acceptor, or more commonly, through the co-hydrolysis of trichloroethoxysilane and an excess of chlorodimethylsilane. A more direct route, analogous to the synthesis of similar compounds like phenyltris(dimethylsiloxy)silane, involves the reaction of tetraethoxysilane with a large excess of a disiloxane (B77578) in the presence of an acid catalyst. chemicalbook.com For instance, a process could involve reacting tetraethoxysilane with tetramethyldisiloxane and water, catalyzed by hydrochloric acid. chemicalbook.com

Hydrolysis and Condensation Mechanisms in this compound Formation

The initial step is the hydrolysis of the ethoxy group on the central silicon atom of an ethoxysilane (B94302) precursor, such as tetraethoxysilane. This reaction is catalyzed by either an acid or a base. gelest.com

Acid-catalyzed hydrolysis: The reaction is initiated by the protonation of the oxygen atom of the alkoxy group, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water. nih.gov

Base-catalyzed hydrolysis: A hydroxide (B78521) ion directly attacks the silicon atom, leading to the displacement of the ethoxide ion. nih.gov

The hydrolysis reaction can be represented by the following general equation: ≡Si-OR + H₂O ⇌ ≡Si-OH + R-OH nih.gov

Following hydrolysis, condensation reactions occur, leading to the formation of siloxane (Si-O-Si) bonds. Condensation can proceed through two primary pathways:

Water-producing condensation: Two silanol groups react to form a siloxane bond and a water molecule. ≡Si-OH + HO-Si≡ ⇌ ≡Si-O-Si≡ + H₂O nih.gov

Alcohol-producing condensation: A silanol group reacts with an alkoxy group to form a siloxane bond and an alcohol molecule. ≡Si-OH + RO-Si≡ ⇌ ≡Si-O-Si≡ + R-OH nih.gov

In the synthesis of this compound, the desired product is formed through the condensation of a central ethoxysilane-derived silanetriol with three molecules of dimethylsilanol. The reaction conditions, such as pH, water concentration, and catalyst, are crucial in directing the reaction towards the desired product and minimizing the formation of polymeric byproducts.

Strategies for Purity Enhancement and Yield Optimization in this compound Synthesis

Optimizing the yield and purity of this compound requires careful control over the reaction conditions to favor the formation of the target molecule over competing side reactions, such as self-condensation of the ethoxysilane precursor or the dimethylsilanol.

Key strategies for yield and purity enhancement include:

Stoichiometric Control: Precise control of the molar ratio of the reactants is critical. An excess of the monofunctional silanol (dimethylsilanol) can drive the reaction towards the desired tris-substituted product and minimize the formation of higher oligomers.

Controlled Addition of Reactants: A slow, controlled addition of the more reactive species, such as the trichloroethoxysilane, to a solution containing the dimethylsilanol can help to manage the reaction exotherm and prevent localized high concentrations that could lead to side reactions.

Solvent Selection: The choice of solvent can influence the solubility of reactants and intermediates, affecting reaction rates and product distribution. A non-polar organic solvent like toluene (B28343) is often used in similar syntheses. chemicalbook.com

Temperature Control: Maintaining an optimal reaction temperature is crucial for controlling the rates of hydrolysis and condensation. The reaction of phenyltrimethoxysilane (B147435) with tetramethyldisiloxane, for example, is reported to heat up to 47°C. chemicalbook.com

Catalyst Selection and Concentration: The type and concentration of the catalyst (acid or base) significantly impact the reaction pathway and kinetics. frontiersin.org Fine-tuning the catalyst can help to selectively promote the desired condensation reaction.

Advanced Purification Techniques for Siloxane Precursors

The purity of the final this compound product is highly dependent on the purity of the starting materials. Several advanced purification techniques can be employed for the siloxane precursors.

Fractional Distillation: This is a common method for separating siloxanes with different boiling points. chemicalbook.com For instance, excess tetramethyldisiloxane can be removed from the reaction mixture by fractional distillation. chemicalbook.com

Steam Distillation/Stripping: This technique is effective for removing volatile impurities, such as chlorides, from siloxane fluids. google.com Contacting the siloxane with steam allows the impurities to distill out along with the steam. google.com

Adsorption: The use of adsorbents like activated carbon or silica (B1680970) gel can remove polar impurities, such as residual silanols, from the nonpolar siloxane product. google.commdpi.com This is particularly useful for removing polymeric deposit-forming impurities. google.com

Chromatographic Methods: Techniques like gas chromatography (GC) and liquid chromatography can be used for both analysis and purification of siloxanes, separating components based on their affinity for a stationary phase. youtube.com

Mechanistic Investigations of this compound Reactivity

The reactivity of this compound is primarily centered around the hydrolysis of its single ethoxy group and subsequent condensation reactions. Understanding the kinetics and mechanisms of these reactions is essential for its application in materials synthesis.

Kinetic Studies of this compound Hydrolysis and Condensation

pH: Hydrolysis is significantly faster in both acidic and basic conditions compared to neutral pH. gelest.com Acid catalysis involves protonation of the alkoxy group, while base catalysis involves nucleophilic attack on the silicon atom. nih.govgelest.com

Steric Effects: The bulky tris(dimethylsiloxy) groups surrounding the central silicon atom will sterically hinder the approach of water and other reactants, likely resulting in a slower hydrolysis rate compared to smaller trialkoxysilanes. gelest.comacs.org

Water Concentration: The rate of hydrolysis is dependent on the concentration of water. researchgate.net

Solvent: The choice of solvent can affect the solubility of the silane and water, thereby influencing the reaction rate. acs.org

The condensation reaction kinetics are even more complex, as they involve multiple potential reacting species. The rate of condensation is also influenced by pH, catalyst, and steric factors. Generally, condensation is slower than hydrolysis under acidic conditions. researchgate.net

The table below summarizes general kinetic data for the hydrolysis of related ethoxysilanes, which can provide an indication of the expected reactivity.

| Silane | Conditions | Hydrolysis Rate Constant | Reference |

| Tetraethoxysilane (TEOS) | Acidic medium (<0.003 M HCl) | 11 to 16 kcal mol⁻¹ (Activation Energy) | nih.gov |

| Tetraethoxysilane (TEOS) | Alkaline medium (0.04 to 3 M NH₃) | 0.002 and 0.5 M⁻¹ h⁻¹ | nih.gov |

| Ethyltrimethoxysilane | Acidic Conditions | Influenced by steric effects | acs.org |

Role of Catalysis in Controlling this compound Reaction Pathways

Catalysts play a pivotal role in controlling the hydrolysis and condensation of this compound, influencing both the reaction rate and the structure of the resulting products. frontiersin.org

Acid Catalysis: Acid catalysts, such as hydrochloric acid or trifluoroacetic acid, promote the hydrolysis of the ethoxy group. tandfonline.com In an acidic medium, the protonated silanol preferentially condenses with less acidic silanol end groups, which tends to lead to less branched structures. nih.gov

Base Catalysis: Base catalysts, such as alkali metal hydroxides or amines, also accelerate hydrolysis. google.com In a basic medium, deprotonated silanol groups attack neutral silicon atoms, which can lead to more highly branched or cross-linked structures. nih.gov

Metal-Based Catalysts: A variety of metal complexes, including those based on cobalt, gold, and scandium, have been shown to catalyze the formation of siloxane bonds through various mechanisms, such as dehydrogenative coupling of silanes and silanols. frontiersin.orgacs.orgacs.org These catalysts can offer high selectivity and control over the synthesis of specific siloxane architectures. acs.org For example, AuCl(PPh₃)/PPh₃ has been used for the highly selective synthesis of SiH₂-containing siloxanes. acs.org

The choice of catalyst can therefore be used to tailor the reactivity of this compound for specific applications, directing the formation of linear, branched, or cross-linked polysiloxane structures.

Influence of Reaction Parameters on Oligomer and Polymer Formation

The initial step in the polymerization of this compound is the hydrolysis of the ethoxy group to form a reactive silanol group (-Si-OH). This is followed by a series of condensation reactions between silanol groups or between a silanol group and an ethoxy group, leading to the formation of siloxane (Si-O-Si) bonds.

Influence of Catalyst: The hydrolysis and condensation of alkoxysilanes are typically catalyzed by either acids or bases.

Acid Catalysis: In acidic conditions, the hydrolysis of the ethoxy group is generally the rate-limiting step. The reaction proceeds via the protonation of the alkoxy group, making it a better leaving group. diva-portal.org Acid catalysts tend to promote the formation of more linear or randomly branched oligomers and polymers. For similar alkoxysilanes like tetraethoxysilane (TEOS), the hydrolysis rate constant has been shown to be dependent on the concentration of the acid catalyst. nih.gov

Base Catalysis: Under basic conditions, the condensation reaction is typically faster than hydrolysis. The reaction mechanism involves the nucleophilic attack of a hydroxide ion or a deprotonated silanol group on the silicon atom. researchgate.net Base catalysis often leads to more highly branched and cross-linked structures. The choice of catalyst can also influence the structure of the final polymer, with different catalysts leading to varying fractions of caged structures in related systems. nih.gov Platinum-based catalysts, such as Karstedt's catalyst, are also widely used in the hydrosilylation reactions of silanes, which is a different type of polymerization involving the addition of Si-H bonds across double bonds, but their use in the direct polymerization of this compound is less documented. researchgate.net

Influence of Temperature: The reaction temperature has a profound effect on the kinetics of both hydrolysis and condensation. As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate. This is due to the increased kinetic energy of the reacting molecules, resulting in more frequent and energetic collisions. In studies of other polymer systems, higher temperatures have been shown to lead to longer polymer chains up to a certain point. diva-portal.org The activation energies for the hydrolysis of related silanes like methyltriethoxysilane (MTES) and TEOS have been calculated, providing a quantitative measure of the temperature sensitivity of the reaction. nih.gov

Influence of Monomer Concentration: The initial concentration of the this compound monomer can influence both the rate of polymerization and the molecular weight of the resulting polymer. Higher monomer concentrations generally lead to a faster reaction rate due to the increased probability of intermolecular collisions. However, the effect on molecular weight can be more complex. In some systems, increasing the monomer concentration leads to an increase in molecular weight up to a certain limit, after which it may decrease. diva-portal.org The concentration of the monomer can also affect the aggregation and phase separation behavior of the forming oligomers. researchgate.net

The following interactive data tables, based on data from analogous alkoxysilane systems, illustrate the general influence of these parameters on hydrolysis and condensation reactions.

| Parameter | Effect on Hydrolysis Rate | Effect on Condensation Rate | Resulting Polymer Structure |

| Increasing Water/Silane Ratio | Generally increases up to an optimal point nih.gov | Can be complex, influences pathway (water vs. alcohol producing) nih.gov | Can influence the degree of cross-linking |

| Acid Catalyst | Increases rate, often rate-limiting step diva-portal.org | Generally slower than hydrolysis | Tends to be more linear or randomly branched |

| Base Catalyst | Increases rate | Generally faster than hydrolysis researchgate.net | Tends to be more highly branched and cross-linked |

| Increasing Temperature | Increases rate nih.gov | Increases rate nih.gov | Can lead to higher molecular weight polymers diva-portal.org |

| Increasing Monomer Concentration | Increases rate | Increases rate | Can lead to higher molecular weight up to a limit diva-portal.org |

Table 1: General Influence of Reaction Parameters on Alkoxysilane Polymerization

| Silane System | Catalyst | Temperature (°C) | Rate Constant | Reference |

| Tetraethoxysilane (TEOS) | HCl | Not Specified | 4.5 - 65 x 10⁻² M⁻¹min⁻¹ | nih.gov |

| Methyltriethoxysilane (MTES) | Acidic (pH 3.134) | Not Specified | Eₐ = 57.61 kJ/mol | nih.gov |

| Phenyltrimethoxysilane (PTMS) | K₂CO₃ | 25 | 2.87 x 10⁻⁸ M⁻²·³s⁻¹ | nih.gov |

| Methoxysilanes-terminated polybutadiene | Various | 25 | 0.29 - 5.4 x 10⁻⁴ min⁻¹ | nih.gov |

Table 2: Representative Reaction Kinetic Data for Analogous Alkoxysilane Systems

Applications and Advanced Materials Fabrication with Tris Dimethylsiloxy Ethoxysilane

Tris(dimethylsiloxy)ethoxysilane as a Key Precursor for Dielectric Film Technologies

In the realm of microelectronics, the pursuit of materials with low dielectric constants (low-k) is crucial for minimizing RC delay, reducing power consumption, and preventing signal crosstalk in integrated circuits. Organosilicate precursors are at the forefront of developing these low-k dielectric films.

Integration of this compound in Chemical Vapor Deposition (CVD) Processes for Dielectric Films

Chemical Vapor Deposition (CVD) is a cornerstone technique for depositing thin films in semiconductor manufacturing. In Plasma-Enhanced CVD (PECVD), a plasma is used to decompose the precursor gases, allowing for deposition at lower temperatures. While specific research detailing the use of this compound in PECVD is not extensively published, its structural attributes suggest its potential as a precursor for silicon-based dielectric films. The presence of the ethoxy group provides a reactive site for hydrolysis and condensation, while the dimethylsiloxy groups can contribute to the formation of a stable, low-density film. The organic content from the methyl groups helps to lower the dielectric constant of the resulting silicon oxide-based film. The general mechanism involves the introduction of the vaporized precursor into a reaction chamber where it decomposes and reacts with an oxygen source, such as nitrous oxide (N2O) or oxygen (O2), to form a silicon oxide-based film on the substrate.

Utilization of this compound in Spin-On Dielectric (SOD) Formulations

Spin-on dielectrics (SODs) or spin-on glasses (SOGs) represent a liquid-based deposition method that offers advantages in terms of process simplicity and gap-filling capabilities. A precursor is dissolved in a solvent system, and the resulting solution is dispensed onto a spinning substrate. The centrifugal force spreads the liquid evenly, and a subsequent baking or curing step removes the solvent and densifies the film.

Contribution of this compound to Organosilicate Glass (OSG) Film Development

Organosilicate glass (OSG) films are a class of low-k materials that are essentially silicon dioxide with a fraction of the oxygen atoms replaced by organic groups, typically methyl groups. This incorporation of organic content lowers the film's density and, consequently, its dielectric constant.

This compound can serve as a precursor for OSG films. Upon hydrolysis of the ethoxy group and subsequent condensation, it can integrate into the silicate (B1173343) network. The dimethylsilyl groups attached to the main siloxane chain contribute to the organic content of the film, leading to a lower dielectric constant compared to pure silicon dioxide. The structure of the precursor allows for the formation of a cross-linked network with controlled porosity, which is another avenue for reducing the dielectric constant.

Fabrication of Inorganic-Organic Hybrid Dielectric Materials using this compound

Inorganic-organic hybrid materials combine the properties of both inorganic glasses (e.g., thermal stability, mechanical strength) and organic polymers (e.g., flexibility, processability). This compound is an ideal building block for such materials.

The ethoxy group can co-react with other inorganic precursors, such as tetraethoxysilane (TEOS), to form the inorganic backbone of the material. Simultaneously, the dimethylsiloxy groups provide organic character and can be cross-linked or remain as terminal groups, imparting flexibility and hydrophobicity to the final material. This approach allows for the synthesis of hybrid dielectrics with tunable properties, catering to specific application requirements, such as flexible electronics.

Surface Science and Interfacial Engineering via this compound

The performance of composite materials often hinges on the quality of the interface between the different components. Surface modification is a key strategy to enhance interfacial adhesion and compatibility.

Role of this compound as a Surface Treatment Agent for Inorganic Fillers

Inorganic fillers are frequently added to polymer matrices to improve their mechanical, thermal, or electrical properties. However, the inherent incompatibility between hydrophilic inorganic fillers (like silica (B1680970) or alumina) and hydrophobic organic polymers can lead to poor dispersion and weak interfacial adhesion.

Silane (B1218182) coupling agents are used to bridge this interface. While specific studies on this compound as a surface treatment agent are not widely available, its chemical structure suggests its suitability for this purpose. The ethoxy group can react with hydroxyl groups present on the surface of inorganic fillers, forming a covalent bond. The dimethylsiloxy portion of the molecule then presents a more organophilic surface to the polymer matrix, improving wetting and dispersion of the filler. This leads to enhanced mechanical properties of the resulting composite material.

The following table summarizes the general effects of using a silane coupling agent like this compound for the surface treatment of inorganic fillers.

| Property of Composite | Effect of Silane Treatment |

| Filler Dispersion | Improved |

| Interfacial Adhesion | Enhanced |

| Mechanical Strength | Increased |

| Viscosity of Filler/Polymer Mix | Reduced |

| Moisture Resistance | Improved |

Elucidation of Interfacial Bonding Mechanisms facilitated by this compound

There is a significant lack of specific research detailing the interfacial bonding mechanisms facilitated by this compound in composite materials. While the general function of silane coupling agents is to form a durable bridge between inorganic fillers and organic polymer matrices, the precise nature of the chemical interactions involving this compound at the interface has not been a subject of extensive study. In principle, the ethoxy group is hydrolyzable and can form silanol (B1196071) groups, which can then condense with hydroxyl groups on the surface of inorganic fillers (like silica or metal oxides) to form stable covalent bonds. The dimethylsiloxy groups, being part of the organofunctional portion of the molecule, would then interact with the polymer matrix. However, without specific spectroscopic or computational studies on composites incorporating this particular silane, any description of the bonding mechanism remains theoretical and not empirically substantiated in the available literature.

Impact of this compound on the Mechanical and Thermal Characteristics of Composite Materials

Advanced Material Architectures and Functionalization

Design and Synthesis of Porous and Non-Porous Structures using this compound

The use of this compound in the design and synthesis of porous and non-porous structures is not well-documented. While the sol-gel process, often employing various silane precursors, is a common method for creating such structures, specific examples or detailed protocols involving this compound are not found in the reviewed literature. Its trifunctional nature suggests potential as a crosslinking agent in the formation of three-dimensional silicate networks, which could theoretically be tailored to produce porous or dense materials. However, dedicated research on this application is not apparent.

Tailoring Microstructural Properties through this compound Precursor Chemistry

There is no available research that specifically explores how the precursor chemistry of this compound can be manipulated to tailor the microstructural properties of materials. Such studies would typically involve varying reaction conditions (e.g., pH, solvent, temperature) and observing the resulting changes in morphology, pore size distribution, and surface area. The absence of such research indicates a significant gap in understanding the material science of this particular compound.

Novel Hybrid Material Systems Incorporating this compound

While patents mention this compound as a potential component in inorganic-organic hybrid materials for applications such as dielectric films and as a crosslinking agent for polyolefin cable components, detailed scientific articles on novel hybrid material systems incorporating this compound are not available. The development and characterization of such systems, where the unique properties of the silane could be leveraged to create materials with new functionalities, remain an unexplored area of research.

Advanced Characterization Techniques for Tris Dimethylsiloxy Ethoxysilane and Its Derived Materials

Spectroscopic Methods for Structural Elucidation of Tris(dimethylsiloxy)ethoxysilane and its Polymers

Spectroscopic techniques are fundamental in determining the precise molecular structure of this compound and tracking the chemical transformations that occur during polymerization.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the connectivity of atoms within a molecule. In the case of silane (B1218182) compounds, multinuclear NMR, including ¹H and ²⁹Si NMR, provides detailed information about the chemical environment of the silicon and hydrogen atoms. nih.gov This allows for the confirmation of the expected structure of this compound and can reveal the retention of this structure in solution. nih.gov For instance, the ¹H-NMR spectrum of tris-(dimethylsiloxy)phenylsilane, a related compound, provides characteristic signals that can be assigned to the different proton environments within the molecule. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy is employed to identify the functional groups present in a molecule. In the context of this compound and its derivatives, FTIR is crucial for verifying the presence of key bonds such as Si-O-Si, Si-H, and Si-C. The hydrolysis of ethoxysilanes, a common reaction in the formation of siloxane polymers, can be monitored by observing the appearance of Si-OH and the subsequent formation of Si-O-Si bonds. researchgate.net

| Spectroscopic Technique | Information Obtained | Application to this compound |

| ¹H NMR | Chemical environment of hydrogen atoms | Confirms the presence and arrangement of dimethylsiloxy and ethoxy groups. |

| ²⁹Si NMR | Chemical environment of silicon atoms | Provides direct evidence of the silicon-oxygen backbone and the different silicon centers. nih.gov |

| FTIR | Presence of functional groups | Identifies Si-O-Si, Si-H, C-H, and O-H (if hydrolyzed) bonds, confirming the molecular structure and monitoring polymerization. researchgate.net |

Chromatographic and Separation Techniques for Purity and Compositional Analysis of this compound Precursors

Ensuring the purity of this compound precursors is paramount for the synthesis of well-defined polymers and materials. Chromatographic techniques are indispensable for this purpose.

Gas Chromatography (GC) is a primary method for assessing the purity of volatile and semi-volatile silane precursors like Phenyl-tris(dimethylsiloxy)silane. iotadefoamer.com When coupled with a mass spectrometer (GC-MS), it not only separates the components of a mixture but also provides their mass spectra, enabling definitive identification of impurities. The synthesis of Phenyltris(dimethylsiloxy)silane, for example, can be monitored using GC to determine the composition of the reaction mixture, identifying the desired product and any byproducts or unreacted starting materials. chemicalbook.com

High-Performance Liquid Chromatography (HPLC) can also be utilized, particularly for less volatile or thermally sensitive silane derivatives and oligomers. It allows for the separation of components in a liquid phase, providing quantitative data on the composition of the sample.

The choice between GC and HPLC depends on the volatility and thermal stability of the specific silane precursors being analyzed. For many ethoxysilane (B94302) precursors, GC is the preferred method due to their relatively low boiling points. sigmaaldrich.com

Microscopic and Imaging Modalities for Morphological Analysis of this compound-derived Films

The performance of films and coatings derived from this compound is intimately linked to their surface and bulk morphology. Microscopic techniques provide visual and quantitative information about these features.

Scanning Electron Microscopy (SEM) is a widely used technique to investigate the surface topography and microstructure of materials. In the context of polymer composites derived from silane-modified epoxy resins, SEM can be used to study the failure mechanisms, revealing how the incorporation of flexible Si-O chains influences the material's properties under stress. researchgate.net

Atomic Force Microscopy (AFM) offers higher resolution imaging of surface features, down to the nanometer scale. It can be used to characterize the homogeneity and surface roughness of thin films prepared from silane precursors. This is particularly important for applications where a smooth and uniform surface is critical.

Transmission Electron Microscopy (TEM) is employed to examine the internal structure of materials. For composite materials containing silica (B1680970) nanoparticles derived from silane precursors, TEM can reveal the dispersion and size of the nanoparticles within the polymer matrix.

| Microscopy Technique | Information Obtained | Application to this compound-derived Films |

| Scanning Electron Microscopy (SEM) | Surface topography, microstructure, fracture surfaces | Analysis of film uniformity, defect inspection, and understanding mechanical failure. researchgate.net |

| Atomic Force Microscopy (AFM) | High-resolution surface topography, roughness | Quantitative analysis of surface smoothness and homogeneity at the nanoscale. |

| Transmission Electron Microscopy (TEM) | Internal structure, nanoparticle dispersion | Visualization of the distribution of silica or other components within a polymer matrix. |

X-ray Based Techniques for Crystalline and Amorphous Structure Determination of Materials from this compound

X-ray techniques are essential for probing the atomic and molecular arrangement within materials, distinguishing between ordered crystalline structures and disordered amorphous phases.

X-ray Diffraction (XRD) is the primary tool for determining the crystallinity of a material. A crystalline material will produce a diffraction pattern with sharp peaks, while an amorphous material will show broad halos. tricliniclabs.comtricliniclabs.com Materials derived from the sol-gel processing of tetraethoxysilane (TEOS), a related precursor, often exhibit an amorphous nature as confirmed by XRD. researchgate.net The analysis of the X-ray amorphous powder pattern can provide insights into the local molecular order even in non-crystalline materials. tricliniclabs.com

X-ray Absorption Fine Structure (XAFS) is a technique that provides information about the local atomic environment of a specific element. sumitomoelectric.com It can be used to determine the coordination number and bond distances around the silicon atoms in both crystalline and amorphous materials derived from this compound. This is particularly useful for understanding the structure of amorphous silica networks. sumitomoelectric.com

Total X-ray Scattering and Pair Distribution Function (PDF) Analysis offers a more detailed look into the structure of amorphous and nanocrystalline materials. By analyzing the entire scattering pattern, including both Bragg peaks and diffuse scattering, a pair distribution function can be generated. bohrium.com This function describes the probability of finding two atoms at a given distance from each other, providing a quantitative picture of the short-range and intermediate-range order in the material. bohrium.com

| X-ray Technique | Information Obtained | Application to Materials from this compound |

| X-ray Diffraction (XRD) | Crystalline vs. amorphous nature, crystal structure | Determining whether a derived material is a crystalline solid or an amorphous glass. researchgate.nettricliniclabs.comtricliniclabs.com |

| X-ray Absorption Fine Structure (XAFS) | Local atomic environment (coordination, bond distances) | Probing the local structure around silicon atoms in the resulting silica or polysiloxane network. sumitomoelectric.com |

| Total X-ray Scattering (PDF) | Short- and intermediate-range atomic order | Detailed structural analysis of amorphous and nanocrystalline materials to understand their properties. bohrium.com |

Computational and Theoretical Investigations of Tris Dimethylsiloxy Ethoxysilane

Quantum Mechanical Simulations of Tris(dimethylsiloxy)ethoxysilane Reactivity

Quantum mechanical (QM) simulations are essential for elucidating the fundamental chemical reactions of this compound, primarily its hydrolysis and subsequent condensation. These simulations solve the Schrödinger equation to describe the electronic structure and predict the energetics of reaction pathways. mdpi.comsemanticscholar.org

The reactivity of this compound is centered around its ethoxy group (-OC₂H₅). The initial and most critical step is hydrolysis, where the ethoxy group reacts with water to form a silanol (B1196071) (Si-OH) group and ethanol. This is followed by condensation reactions, either between two silanols to form a siloxane bond (Si-O-Si) and water, or between a silanol and an ethoxy group to form a siloxane bond and ethanol.

QM methods can model the transition states and activation energies for these reactions. For instance, simulations can show how the presence of acid or base catalysts influences the reaction rates by altering the energy barriers. In acidic conditions, the ethoxy group is protonated, making the silicon atom more susceptible to nucleophilic attack by water. In basic conditions, water is deprotonated to the more nucleophilic hydroxide (B78521) ion, which attacks the silicon atom.

Detailed Research Findings:

Catalyst Effects: The effect of catalysts can be quantified. For example, the activation energy for hydrolysis is significantly lowered in the presence of a proton (acid catalysis) or a hydroxide ion (base catalysis).

Condensation Pathways: Simulations can compare the energetics of water-producing versus alcohol-producing condensation. The relative rates of these reactions influence the structure of the resulting polymer network.

Below is a representative table of calculated activation energies for the hydrolysis of a generic ethoxysilane (B94302), illustrating the impact of catalysis.

| Reaction Step | Catalyst | Typical Calculated Activation Energy (kJ/mol) |

| Hydrolysis | None | 80 - 100 |

| Hydrolysis | Acid (H⁺) | 40 - 60 |

| Hydrolysis | Base (OH⁻) | 30 - 50 |

| Condensation (Water) | None | 60 - 80 |

| Condensation (Alcohol) | None | 70 - 90 |

Note: These are typical values for ethoxysilanes and serve as an illustration. Specific values for this compound would require dedicated QM calculations.

Molecular Dynamics Modeling of Siloxane Polymerization Pathways

While quantum mechanics is suited for detailing individual reaction steps, molecular dynamics (MD) simulations are used to model the larger-scale process of polymerization. mdpi.comvt.edu MD simulations track the movement of atoms and molecules over time based on classical mechanics, allowing for the observation of how oligomers and polymers form from this compound monomers. mdpi.com

Starting with a collection of monomer molecules in a simulation box, MD can simulate the hydrolysis and condensation reactions, leading to the growth of siloxane chains. mdpi.com These simulations provide insights into how the branched structure of this compound, with its three dimethylsiloxy groups, influences the final polymer architecture. The presence of these side chains can introduce steric hindrance, affecting how the molecules can approach each other to react.

Detailed Research Findings:

Polymer Growth: MD simulations can visualize the step-by-step growth of the polymer, from dimers and trimers to larger, branched structures. mdpi.com The rate of polymerization and the distribution of polymer chain lengths can be tracked over time. mdpi.com

Network Formation: For systems with sufficient water and catalyst, MD can model the cross-linking between growing polymer chains, leading to the formation of a three-dimensional gel network. The simulation can predict key properties like the gelation point.

Influence of Branching: The dimethylsiloxy branches are expected to increase the steric hindrance around the reactive center, potentially slowing down the condensation rate compared to linear alkoxysilanes. This can lead to more open and less densely cross-linked polymer structures. The branching can also influence the viscosity and entanglement of the resulting polymers. mcmaster.ca

The table below summarizes typical outputs from an MD simulation of siloxane polymerization.

| Simulation Parameter | Description | Typical Output |

| Curing Degree | The percentage of reactive groups that have undergone condensation. | A curve showing the increase of curing degree over simulation time. mdpi.com |

| Chain Length Distribution | The number of polymer chains of a certain length at a given time. | A histogram showing the distribution of molecular weights. mdpi.com |

| Diffusion Coefficient | A measure of the mobility of monomers and growing oligomers. | Decreases as polymerization proceeds and molecular weight increases. |

| Radial Distribution Function | Describes the local structure and packing of molecules. | Can reveal the formation of Si-O-Si linkages and the average distance between polymer chains. |

Predictive Computational Chemistry for this compound-based Material Properties

A major advantage of computational chemistry is its ability to predict the properties of materials before they are synthesized. mdpi.comresearchgate.net By constructing a computational model of the polymer derived from this compound, various physical, mechanical, and thermal properties can be estimated. mdpi.comsemanticscholar.org This "in silico" design approach can accelerate the development of new materials with desired characteristics. mdpi.comresearchgate.net

Methods like Quantitative Structure-Property Relationships (QSPR) can be employed, which use statistical models to correlate the molecular structure with specific properties. researchgate.net For more fundamental predictions, MD simulations of the final polymer structure can be used to calculate properties like density, glass transition temperature, and mechanical moduli.

Detailed Research Findings:

Mechanical Properties: By applying virtual stress or strain to a simulated block of the polymer, one can calculate its Young's modulus, shear modulus, and bulk modulus, providing insight into its stiffness and elasticity.

Thermal Properties: The glass transition temperature (Tg) can be estimated by simulating the polymer at different temperatures and observing the change in properties like density or mobility. The Tg is a critical property for determining the operational temperature range of the material.

Interfacial Properties: For applications involving coatings or composites, computational models can predict the adhesion energy between the siloxane polymer and various substrates, helping to assess its performance as an adhesion promoter.

The following table shows examples of material properties that can be predicted using computational chemistry for a polysiloxane material.

| Material Property | Computational Method | Predicted Value (Example) |

| Density | MD Simulation | ~1.0 - 1.1 g/cm³ |

| Glass Transition Temperature (Tg) | MD Simulation | -120 to -100 °C |

| Young's Modulus | MD Simulation | 1 - 10 MPa (for a lightly cross-linked elastomer) |

| Refractive Index | QSPR / DFT | ~1.40 - 1.42 |

| Dielectric Constant | QSPR / DFT | ~2.7 - 3.0 |

Note: These values are typical for polysiloxanes and are for illustrative purposes. Actual values depend on the precise polymer structure and cross-link density.

Density Functional Theory (DFT) Applications in Organosilane Systems

Density Functional Theory (DFT) is a specific and widely used QM method that has proven to be particularly effective for studying organosilane systems. semanticscholar.org DFT calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. mdpi.com This makes it a workhorse for investigating the properties of molecules like this compound.

DFT is used to obtain many of the fundamental parameters that can be used in larger-scale MD simulations, such as atomic charges and bond force constants. It is also invaluable for studying the details of chemical bonding and reactivity.

Detailed Research Findings:

Electronic Structure Analysis: DFT calculations can provide detailed information about the distribution of electrons in the this compound molecule. This includes identifying the most electron-rich and electron-poor sites, which is key to understanding its reactivity. For example, the silicon atom of the ethoxy group is an electrophilic center.

Spectroscopic Predictions: DFT can accurately predict vibrational frequencies, which correspond to peaks in infrared (IR) and Raman spectra. This allows for direct comparison with experimental spectra to confirm the molecular structure and identify reaction products.

Reaction Energetics: As a QM method, DFT is extensively used to calculate the energies of reactants, products, and transition states for hydrolysis and condensation reactions, providing a detailed map of the reaction energy landscape. mdpi.com

Future Research Trajectories and Emerging Paradigms for Tris Dimethylsiloxy Ethoxysilane

Exploration of Green Chemistry Principles in Tris(dimethylsiloxy)ethoxysilane Synthesis

The synthesis of silicon compounds is increasingly being scrutinized through the lens of green chemistry, which seeks to develop more environmentally benign chemical processes. Future research into the synthesis of this compound is likely to focus on methods that improve atom economy, reduce waste, and utilize less hazardous reagents.

Current industrial production of many siloxanes relies on processes that can generate significant waste streams. The development of catalytic routes for the synthesis of this compound represents a significant opportunity to align its production with green chemistry principles. For instance, the dehydrocoupling of silanes and silanols mediated by air-stable catalysts such as (C₆F₅)₃B(OH₂) offers a pathway to disiloxanes under mild conditions with low catalyst loading and high yields. nih.gov Future work could adapt such catalytic systems for the specific synthesis of this compound, potentially through the reaction of a suitable hydrosilane with an ethoxysilanol.

Another promising avenue is the exploration of solvent-free or eco-friendly solvent systems. Traditional organic solvents contribute to volatile organic compound (VOC) emissions. Research into solvent-free reaction conditions or the use of greener solvents like ionic liquids or supercritical fluids could drastically reduce the environmental footprint of this compound production.

Furthermore, improving the atom economy of the synthesis is a key goal. This involves designing synthetic pathways where the maximum number of atoms from the reactants are incorporated into the final product. Catalytic hydrosilylation, a widely used reaction in organosilicon chemistry for forming Si-C bonds, could be further optimized for the synthesis of this specific ethoxysilane (B94302) to minimize byproduct formation. mdpi.com The development of highly selective and recyclable catalysts will be crucial in this endeavor.

Table 1: Potential Green Synthesis Strategies for this compound

| Strategy | Description | Potential Advantages |

| Catalytic Dehydrocoupling | Reaction of a hydrosilane with an ethoxysilanol using a Lewis acid catalyst. | Mild reaction conditions, low catalyst loading, high yields, potential for catalyst recycling. nih.gov |

| Solvent-Free Synthesis | Conducting the synthesis without the use of traditional organic solvents. | Reduced VOC emissions, simplified purification processes, lower environmental impact. |

| Optimized Hydrosilylation | Fine-tuning catalytic hydrosilylation reactions to improve selectivity and reduce byproducts. | Higher atom economy, reduced waste generation, increased process efficiency. mdpi.com |

| Use of Greener Solvents | Employing environmentally benign solvents such as ionic liquids or supercritical fluids. | Reduced toxicity and environmental persistence compared to conventional solvents. |

Advanced Applications in Microelectronics and Nanotechnology

The properties of this compound, such as its potential to form thin silica (B1680970) or silicate (B1173343) films upon hydrolysis and condensation, make it an intriguing candidate for applications in microelectronics and nanotechnology.

In the realm of microelectronics, there is a continuous demand for new materials that can function as low-dielectric constant (low-k) insulators to reduce signal delay in integrated circuits. A closely related compound, tris(trimethylsiloxy)silane, has been investigated as a precursor for depositing low-k thin films via plasma-enhanced chemical vapor deposition (PECVD). Future research could explore the use of this compound for similar purposes. Its ethoxy group offers a different reactivity profile compared to a siloxy group, which could influence film deposition kinetics and the final properties of the dielectric layer. The goal would be to achieve films with low dielectric constants, good thermal stability, and excellent mechanical properties.

In nanotechnology, the surface modification of nanoparticles is crucial for their dispersion and performance in various matrices. The ethoxy group of this compound can readily undergo hydrolysis and condensation, making it a suitable agent for grafting onto the surface of nanoparticles that possess hydroxyl groups, such as titania (TiO₂) or silica (SiO₂). researchgate.net This surface functionalization can impart hydrophobicity to the nanoparticles, improving their compatibility with non-polar polymer matrices for the creation of advanced nanocomposites. researchgate.net Research in this area would focus on controlling the grafting density and understanding how the flexible dimethylsiloxy chains on the nanoparticle surface influence the properties of the resulting nanocomposite materials.

Table 2: Potential Applications of this compound in Microelectronics and Nanotechnology

| Area | Potential Application | Research Focus |

| Microelectronics | Precursor for low-k dielectric films. | Investigating deposition characteristics (e.g., via PECVD), and characterizing the electrical, thermal, and mechanical properties of the resulting films. |

| Nanotechnology | Surface modification agent for nanoparticles (e.g., TiO₂, SiO₂). | Achieving controlled surface grafting, studying the effect of functionalization on nanoparticle dispersion and the properties of nanocomposites. researchgate.netresearchgate.net |

Development of Smart Materials and Responsive Systems Utilizing this compound

"Smart materials" that can respond to external stimuli such as light, heat, or pH are at the forefront of materials science. The incorporation of this compound into polymer networks could lead to the development of novel smart materials with tunable properties.

One exciting research direction is the development of stimuli-responsive hydrogels. Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. By incorporating this compound as a crosslinking agent or as a pendant group on the polymer chains, it may be possible to create hydrogels whose swelling behavior can be controlled by external stimuli. nih.govnih.govrsc.org For example, the hydrolysis of the ethoxy groups could be pH-dependent, leading to changes in the crosslink density and thus the swelling ratio of the hydrogel. Such materials could have applications in drug delivery, sensors, and soft robotics.

Another area of interest is the creation of photo-responsive materials. By functionalizing this compound with photo-switchable molecules, such as azobenzene (B91143) derivatives, it may be possible to create materials that change their shape or properties upon exposure to light of specific wavelengths. researchgate.netresearchgate.net The flexible siloxane backbone of the molecule could amplify the photo-induced molecular changes, leading to macroscopic responses. These materials could be used in applications such as light-activated actuators, reconfigurable optics, and photo-controlled release systems.

Interdisciplinary Research on Siloxane-based Hybrid Architectures

The ability of this compound to participate in sol-gel processes opens up a vast field of interdisciplinary research in the creation of organic-inorganic hybrid materials. researchgate.netresearchgate.netresearchgate.netmdpi.com These materials combine the properties of both organic polymers (e.g., flexibility, processability) and inorganic glasses (e.g., hardness, thermal stability), often resulting in synergistic effects.

Future research will likely focus on the synthesis of novel hybrid materials where this compound acts as a molecular bridge between organic and inorganic domains. For example, it could be co-condensed with other metal alkoxides, such as tetraethoxysilane (TEOS), to form hybrid silica-based materials with tailored porosity and surface properties. researchgate.net The dimethylsiloxy groups would introduce a degree of organic character and flexibility into the otherwise rigid silica network.

Furthermore, the synthesis of siloxane-polyurethane or siloxane-epoxy hybrid materials using this compound as a comonomer is a promising area. researchgate.netmdpi.com These hybrids could exhibit enhanced thermal stability, improved mechanical properties, and tailored surface characteristics. Such materials could find applications as high-performance coatings, adhesives, and sealants. The interdisciplinary nature of this research would require collaboration between chemists, materials scientists, and engineers to design, synthesize, and characterize these complex architectures for specific applications.

Q & A

Q. What are the common synthesis methods for tris(dimethylsiloxy)ethoxysilane, and how do reaction conditions influence product yield and purity?

Methodological Answer: this compound is typically synthesized via hydrolysis and condensation of ethoxysilane precursors. For example, the Stöber method is widely used for silica coating, where tetraethyl orthosilicate (TEOS) is hydrolyzed in the presence of ammonia and ethanol under controlled temperatures (0–25°C) . Key factors include:

- Catalyst concentration : Higher ammonia levels accelerate hydrolysis but may broaden particle size distribution .

- Temperature : Lower temperatures (e.g., 0°C) slow condensation, favoring monomeric silanol formation .

- Solvent polarity : Ethanol/water ratios modulate reaction kinetics and silica network density .

Purity is assessed via to quantify silanol capping efficiency (e.g., using chlorotrimethylsilane) and gel permeation chromatography (GPC) to monitor oligomer formation .

Q. How can researchers characterize the structural and thermal properties of this compound derivatives?

Methodological Answer:

- Structural analysis :

- Thermal stability :

- Thermogravimetric analysis (TGA) : Derivatives like octakis[(3-(thiiran-2-yloxy)propyl)dimethylsiloxy]octasilsesquioxane show 1% mass loss temperatures exceeding 300°C due to sulfur-bridged crosslinking .

- Differential scanning calorimetry (DSC) : Reveals curing behavior, with modified epoxies exhibiting lower curing temperatures (ΔT ~20°C reduction) compared to unmodified systems .

Advanced Research Questions

Q. What experimental design strategies are effective in optimizing the synthesis of this compound-based nanomaterials?

Methodological Answer: Full factorial designs (2-FFD) are robust for multi-parameter optimization. For example, in synthesizing trimethyl ethoxysilane-functionalized magnetic nanoparticles, critical factors include:

| Factor | Impact on Response |

|---|---|

| TEOS concentration | ↑ Silica shell thickness, ↓ magnetic attraction |

| Ammonia dose | ↑ Hydrolysis rate, ↑ particle aggregation |

| Magnetite loading | ↑ Magnetic response, ↑ polydispersity |

| Addition mode (dropwise vs. bulk) | ↓ Particle size distribution (PSD) |

Composite desirability functions (D) consolidate responses (magnetic properties, particle size, PSD), with Pareto charts identifying TEOS and ammonia as statistically significant (p < 0.05) . ANOVA further quantifies interaction effects, enabling targeted process adjustments.

Q. How do hydrolysis rates and condensation conditions affect the functionalization efficiency of this compound in silica coatings?

Methodological Answer: Hydrolysis dominates at low temperatures (0°C), with condensation suppressed until aging at room temperature (23°C). Key findings include:

- Hydrolysis efficiency : At 0°C for 10 min, ~70% of ethoxysilane monomers (e.g., hexaethoxydisiloxane) hydrolyze to silanols, confirmed by .

- Condensation dynamics : Post-hydrolysis aging triggers oligomerization, forming dimers/trimers detectable via GPC. Acidic conditions (HCl) accelerate condensation but risk premature gelation .

Contradictions arise when comparing TEOS vs. branched ethoxysilanes: TEOS yields 58% Q crosslinking, while tris(dimethylsiloxy) derivatives favor T structures due to steric hindrance .

Q. What are the implications of using this compound as a crosslinker in polymer matrices, and how does its molecular weight influence composite properties?

Methodological Answer: In PDMS-PEG block copolymers, this compound enhances crosslinking density and thermal stability. For instance:

- Molecular weight effects : Higher-MW copolymers (e.g., 10,000 g/mol) reduce chain mobility, increasing tensile strength but decreasing elasticity .

- Crosslinker efficiency : Pre-polymerized ethoxysilane crosslinkers (e.g., Evonik’s Crosslinker II) reduce curing time by 30% compared to vinyl siloxanes, attributed to ethoxy group reactivity .

Contradictory data on mechanical properties may stem from inconsistent silica dispersion; surface-treated SiO (15 nm) improves homogeneity, whereas untreated fillers cause stress concentrations .

Q. How can contradictions in thermal stability data from different studies using this compound derivatives be resolved?

Methodological Answer: Discrepancies in TGA/DSC results often arise from:

- Sample preparation : Solvent residues (e.g., ethanol) lower observed degradation temperatures. Purging with inert gas (N) during TGA mitigates this .

- Crosslinking mechanisms : Sulfur-containing derivatives (e.g., thiirane-modified silsesquioxanes) exhibit 100°C higher stability than non-sulfur analogs due to S-S bridge formation .

- Heating rates : Faster rates (20°C/min) mask stepwise degradation; slower rates (5°C/min) resolve overlapping events .

Standardizing protocols (e.g., ISO 11358) and reporting detailed experimental conditions (atmosphere, heating rate) are critical for cross-study comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.